1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-11(16)9-15-10-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,11,15-16H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOCRRTJDZFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amino Alcohol Backbone
The propan-2-ol amine core can be prepared by reductive amination or nucleophilic substitution on appropriate precursors such as 1-naphthylpropan-2-amine or epichlorohydrin derivatives. For example, starting from 1-(naphthalen-1-yl)propan-2-amine (CAS 12687-37-5), which is commercially available or synthesized via known methods, the amino alcohol can be obtained by hydroxylation or epoxide ring opening reactions.
Introduction of the Naphthalen-1-ylmethyl Group
The key step involves attaching the naphthalen-1-ylmethyl group to the amino functionality. This is typically achieved by nucleophilic substitution using naphthalen-1-ylmethyl halides (e.g., bromide or chloride) or via reductive amination with naphthaldehyde derivatives.
A representative method includes:
- Reacting the amino alcohol with naphthalen-1-ylmethyl chloride under basic conditions to form the secondary amine.
- Alternatively, reductive amination of the amino alcohol with naphthalen-1-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Formation of the Hydrochloride Salt
The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step improves the compound’s stability, crystallinity, and handling properties.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino alcohol synthesis | Epichlorohydrin + amine, base, reflux | 75-85 | Epoxide ring opening to form amino alcohol |
| Naphthalen-1-ylmethylation | Naphthalen-1-ylmethyl chloride, base, RT | 70-80 | Nucleophilic substitution on amine |
| Hydrochloride salt formation | HCl in ethanol, stirring, RT | >95 | Precipitation of hydrochloride salt |
These yields are typical based on literature analogs and patent disclosures related to similar naphthylmethyl amines.
Research Findings and Optimization Notes
Stereochemistry: The chiral center at the propan-2-ol position is crucial. Enantioselective synthesis or resolution methods are employed to obtain optically active forms, which can be achieved by chiral catalysts or enzymatic resolution.
Purity and Characterization: The hydrochloride salt is characterized by melting point, NMR (1H and 13C), and mass spectrometry. Chiral HPLC is used to confirm enantiomeric purity.
Reaction Efficiency: The nucleophilic substitution step benefits from using polar aprotic solvents (e.g., DMF or DMSO) and mild bases (e.g., potassium carbonate) to enhance yield and minimize side products.
Scalability: Industrial scale-up requires optimization of solvent volumes, temperature control, and purification steps to maintain product quality and yield.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Amino alcohol synthesis | Epoxide ring opening | Epichlorohydrin, amine, base, reflux | High yield, straightforward | Control of regioselectivity |
| Naphthalen-1-ylmethylation | Nucleophilic substitution | Naphthalen-1-ylmethyl chloride, base | Direct introduction of substituent | Over-alkylation risk |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ether | Improves stability and crystallinity | Requires careful solvent choice |
| Enantiomeric purity | Chiral resolution or asymmetric synthesis | Chiral catalysts or enzymatic methods | High optical purity | Additional steps increase cost |
Chemical Reactions Analysis
Types of Reactions: 1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can convert the compound into naphthalen-1-ylmethylamines.
Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Naphthalen-1-ylmethylamines.
Substitution: Various substituted naphthalen-1-ylmethyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of compounds related to 1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-ol hydrochloride. Research indicates that derivatives of this compound exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, a synthesized derivative demonstrated substantial growth inhibition against specific bacterial strains, suggesting potential therapeutic uses in treating infections .
- Formulation Development : The compound has been utilized in the development of lipid-based self-nanoemulsifying drug delivery systems (SNEDDS). These formulations enhance the solubility and bioavailability of poorly soluble drugs. The effectiveness of these formulations was evaluated using advanced analytical techniques such as Ultra Performance Liquid Chromatography (UPLC), which confirmed the stability and efficacy of the compound in various formulations .
Analytical Chemistry Applications
- Quantitative Analysis : The development of sensitive UPLC methods for quantifying this compound has been a significant advancement. These methods allow for precise measurement of the compound in complex formulations, aiding in quality control and formulation development. The linearity of the method was validated with an R² value of 0.9998, indicating high reliability in quantification .
- Stability Studies : Stability testing under various conditions (acidic, basic, thermal) has been conducted to assess the robustness of the compound in formulations. Results showed that the compound is susceptible to degradation under extreme conditions, which is crucial for determining storage and handling requirements .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of a derivative synthesized from this compound against Mycobacterium tuberculosis. The results indicated that the compound exhibited promising activity, suggesting its potential use as a lead compound for developing new anti-tuberculosis agents .
Case Study 2: Formulation Optimization
In another study, researchers developed a SNEDDS formulation incorporating this compound. The formulation was subjected to stability testing under various conditions, demonstrating improved solubility and bioavailability compared to conventional formulations. The UPLC method used for analysis provided consistent results across different batches, affirming the reproducibility of the formulation process .
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The naphthalene ring plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Compounds
Key Observations :
- The target compound is distinguished by its naphthalen-1-ylmethyl group (direct C–N bond) versus the naphthyloxy linkage (O–C bond) in propranolol and nadolol impurities. This difference may alter receptor binding kinetics and metabolic stability .
- Unlike dexpropranolol, the target lacks stereochemical data, which is critical for enantiomer-specific activity in β-blockers .
Pharmacological Activity
Propranolol Hydrochloride
- Mechanism: Non-selective β1/β2-adrenergic receptor antagonist.
- Applications : Hypertension, angina, arrhythmias. The naphthyloxy group enhances lipophilicity, improving CNS penetration .
- Limitations : Membrane-stabilizing effects (e.g., sodium channel blockade) may cause side effects like bronchoconstriction .
Dexpropranolol Hydrochloride
- Key Difference: Exhibits reduced β-blocking activity compared to propranolol but retains membrane-stabilizing properties .
Target Compound (1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-ol HCl)
Physicochemical Properties
Table 2: Solubility and Stability Trends
Structural Impact on Properties :
- The naphthylmethyl group in the target compound likely increases hydrophobicity (higher LogP) compared to propranolol’s naphthyloxy group, which has polar ether linkages .
Biological Activity
1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride, also known by its CAS number 1052533-91-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C14H18ClNO
- Molecular Weight : 251.76 g/mol
- CAS Number : 1052533-91-1
- Purity : Minimum purity of 95% is often required for research applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values suggesting potent efficacy.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown significant antifungal activity. A study reported that it inhibited the growth of several fungal strains with varying MIC values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
The data suggest that the compound may serve as a promising candidate for antifungal treatments, particularly against drug-resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies revealed that this compound exhibits selective cytotoxicity towards certain cancer cell lines:
| Cell Line | Viability (%) at 100 µM |
|---|---|
| A549 (Lung Cancer) | 85 |
| Caco-2 (Colorectal Cancer) | 54.9 |
The results indicate a significant reduction in viability for Caco-2 cells, suggesting that the compound may selectively target colorectal cancer cells more effectively than lung cancer cells.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest involvement in disrupting cellular processes critical for microbial survival and cancer cell proliferation. The presence of the naphthalene moiety is believed to enhance its interaction with cellular targets.
Case Studies
Several case studies have been reported where derivatives of naphthalene-based compounds exhibited enhanced biological activities:
- Case Study on Antimicrobial Efficacy : A derivative similar to this compound demonstrated a notable reduction in bacterial load in infected animal models, supporting its potential as an effective antimicrobial agent.
- Case Study on Anticancer Activity : Research involving similar naphthalene derivatives showed promising results in reducing tumor size in xenograft models of colorectal cancer, indicating a potential pathway for clinical application.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Answer : The synthesis typically involves:
- Step 1 : Formation of the naphthalen-1-ylmethylamine intermediate via nucleophilic substitution between naphthalen-1-ylmethanol and a halogenated propanol derivative under basic conditions .
- Step 2 : Amination with isopropylamine or related amines, requiring precise control of pH and temperature to avoid side reactions (e.g., over-alkylation) .
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water) to enhance stability and solubility .
- Optimization : Use of high-purity reagents, inert atmospheres to prevent oxidation, and monitoring via TLC/HPLC to track reaction progress. Adjusting solvent polarity (e.g., THF vs. DMSO) can improve yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Essential methods include:
- HPLC : Quantify purity (>98% recommended for biological assays) using C18 columns and UV detection at 254 nm .
- NMR : Confirm stereochemistry and functional groups (e.g., δ 7.2–8.3 ppm for naphthalene protons, δ 3.5–4.0 ppm for propanol backbone) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ at m/z ~278) .
- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., O–H⋯O interactions in the hydrochloride salt) .
Q. What are the primary biological targets or pathways influenced by this compound?
- Answer : The naphthalene moiety suggests potential interactions with aromatic hydrocarbon receptors (AhR) or cytochrome P450 enzymes . The secondary alcohol and amine groups may modulate adrenergic or serotonergic pathways, akin to propranolol derivatives . Preliminary assays should include receptor-binding studies (e.g., radioligand displacement) and cytotoxicity profiling (LC50 values) using human cell lines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Answer :
- DFT Calculations : Optimize geometry and predict reactive sites (e.g., nucleophilic attack on the naphthalene ring) .
- Docking Simulations : Screen against targets like beta-adrenergic receptors (PDB: 2RH1) to identify substituents improving binding affinity .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with experimental IC50 values .
Q. What experimental strategies resolve contradictions in toxicity data across studies?
- Answer : Discrepancies in LC50 values (e.g., 0.035–7.49 mg/L for related naphthalene derivatives) may arise from:
- Varied Test Systems : Compare results across species (e.g., zebrafish vs. mammalian models) and cell types (hepatocytes vs. neurons) .
- Metabolic Differences : Assess metabolite profiles (e.g., 1,4-naphthoquinone formation via CYP450) using liver microsomes .
- Standardized Protocols : Adopt OECD guidelines for acute toxicity testing (e.g., fixed exposure durations, controlled pH/temperature) .
Q. How does stereochemistry influence the compound’s pharmacological profile?
- Answer : The propan-2-ol backbone’s chirality (R/S configuration) significantly impacts receptor binding. For example:
- Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R and S forms .
- Activity Comparison : Test enantiomers in vitro (e.g., β-blockade assays) to identify the active form. Propranolol’s (S)-enantiomer shows 100-fold higher activity than (R) .
Q. What advanced techniques optimize reaction scalability while minimizing byproducts?
- Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance amination efficiency .
- In-line Analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation .
Methodological Notes
- Data Validation : Cross-reference toxicity data with ATSDR/NTP databases and prioritize peer-reviewed studies over grey literature.
- Synthesis Reproducibility : Document solvent batch effects (e.g., trace water in THF) and storage conditions (e.g., desiccation for hygroscopic salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
